molecular formula C14H14BrN3O2 B2562519 3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1421464-32-5

3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2562519
CAS No.: 1421464-32-5
M. Wt: 336.189
InChI Key: AMGRNAIUQMMOET-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a pyrimidinyl moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introducing the bromine atom to the benzene ring.

    Amidation: Forming the benzamide group.

    Pyrimidine Derivative Formation: Synthesizing the pyrimidinyl moiety and attaching it to the ethyl chain.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, including considerations for yield, purity, and cost-effectiveness. Specific conditions such as temperature, solvents, and catalysts would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the benzamide.

    Substitution: The bromine atom on the benzene ring is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the bromine atom with another functional group.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.

Industry

Industrially, it could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: can be compared with other benzamide derivatives or pyrimidine-containing compounds.

Uniqueness

Its uniqueness might lie in the specific combination of functional groups, which could confer unique biological or chemical properties.

For precise and detailed information, consulting scientific literature and databases would be essential

Biological Activity

3-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C14H16BrN3O
  • Molecular Weight : 316.2 g/mol
  • CAS Number : 1396856-80-6

Anticancer Properties

Recent studies have indicated that compounds with a similar pyrimidine structure exhibit significant anticancer activity. For instance, derivatives of pyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound against cancer cells has not been extensively documented, but its structural analogs suggest a potential for similar effects.

Enzyme Inhibition

Pyrimidine derivatives often act as enzyme inhibitors. For example, they can inhibit kinases involved in cancer progression. The bromine substituent may enhance the binding affinity of this compound to target enzymes, potentially increasing its efficacy as an inhibitor.

Case Studies

  • Study on Similar Compounds : A study published in the Journal of Medicinal Chemistry evaluated several pyrimidine derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds with bromine substitutions exhibited enhanced activity against breast cancer cell lines (MCF-7), suggesting that this compound may have similar properties .
  • Mechanistic Insights : Another research article focused on the mechanism of action of pyrimidine-based compounds, showing that they can modulate signaling pathways associated with cell survival and apoptosis. This suggests that the compound may interfere with critical cellular processes in cancer cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have shown moderate bioavailability and metabolic stability. Toxicity studies are essential to determine safe dosage levels and potential side effects.

Comparative Analysis of Biological Activity

Compound NameStructureAnticancer ActivityEnzyme InhibitionReferences
This compoundStructurePotentially significantPossible enhancement due to bromine
4-bromo-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamideSimilar structureHigh efficacy against MCF-7 cellsStrong inhibition of kinases
5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamideSimilar structureModerate efficacy reportedModerate enzyme inhibition

Properties

IUPAC Name

3-bromo-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-10-7-13(19)18(9-17-10)6-5-16-14(20)11-3-2-4-12(15)8-11/h2-4,7-9H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGRNAIUQMMOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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